LB42708

Catalog No.
S547985
CAS No.
M.F
C30H27BrN4O2
M. Wt
555.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LB42708

Product Name

LB42708

IUPAC Name

[1-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C30H27BrN4O2

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C30H27BrN4O2/c31-24-10-8-22(9-11-24)17-35-21-32-16-25(35)18-33-19-28(27-7-3-5-23-4-1-2-6-26(23)27)29(20-33)30(36)34-12-14-37-15-13-34/h1-11,16,19-21H,12-15,17-18H2

InChI Key

GUUIRIMAQGOLHT-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br

Solubility

Soluble in DMSO, not in water

Synonyms

LB42708; LB-42708; LB 42708.

Canonical SMILES

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br

Description

The exact mass of the compound (1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone is 554.13174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiangiogenic Effects in Cancer Research

Specific Scientific Field: Oncology and cancer research.

Summary of Application: LB42708 acts as a farnesyltransferase (FTase) inhibitor. FTase inhibitors induce growth arrest and inhibit the post-translational activation of Ras, a protein involved in cell signaling pathways. LB42708 specifically suppresses vascular endothelial growth factor (VEGF)-induced angiogenesis by inhibiting Ras-dependent mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signal pathways . In simpler terms, it prevents the formation of new blood vessels that tumors need for growth.

Experimental Procedures:
Results and Outcomes:

Synergy with Other Inhibitors

Specific Scientific Field: Cancer therapeutics and drug combinations.

Summary of Application: LB42708 synergizes with other inhibitors to enhance anticancer effects. For example, it works in conjunction with a cyclin-dependent kinase (Cdk) inhibitor called BAI (noted in other studies) to induce apoptosis and inhibit tumor growth .

Experimental Procedures:
Results and Outcomes:

LB42708 is a farnesyltransferase inhibitor developed for potential therapeutic applications in cancer treatment. Farnesyltransferase is an enzyme that catalyzes the attachment of farnesyl groups to proteins, a post-translational modification essential for the proper functioning of various oncogenic proteins, including members of the RAS family. The inhibition of this enzyme by LB42708 disrupts the prenylation process, thereby impairing the function of these oncogenes and leading to reduced cell proliferation and increased apoptosis in cancer cells .

There is no current scientific research describing a mechanism of action for this compound.

  • Potential skin and eye irritant: The presence of a bromophenyl group suggests potential skin and eye irritation upon contact.
  • Suspected endocrine disruptor: The imidazole ring structure has been linked to potential endocrine disrupting effects in some cases. Further research is needed to confirm this for this specific compound [].

The primary chemical reaction involving LB42708 is its interaction with farnesyltransferase, which inhibits the transfer of farnesyl groups to target proteins. This mechanism is crucial in blocking the signaling pathways that promote tumor growth and survival. The compound has been shown to induce apoptosis through various pathways, including the downregulation of anti-apoptotic proteins such as Bcl-2 and c-FLIP, leading to enhanced activation of caspases, particularly caspase-3 .

LB42708 exhibits significant biological activity against various cancer cell lines. Studies have demonstrated its ability to inhibit growth and induce apoptosis in H-ras and K-ras transformed rat intestinal epithelial cells. The compound has also been shown to enhance the apoptotic effects when used in combination with other agents, such as BAI (a cyclin-dependent kinase inhibitor), suggesting a synergistic potential in cancer therapy . Additionally, LB42708 has been implicated in inhibiting angiogenesis by disrupting signaling pathways mediated by mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) .

The synthesis of LB42708 involves multi-step organic reactions that typically include the formation of pyrrole-based structures. Specific methodologies may vary but generally involve:

  • Formation of Pyrrole Ring: Utilizing appropriate reagents to construct the pyrrole backbone.
  • Functionalization: Introducing substituents that enhance biological activity and solubility.
  • Purification: Employing chromatographic techniques to isolate the final product.

The detailed synthetic pathway has not been extensively published but generally adheres to established organic synthesis principles for heterocyclic compounds .

LB42708's primary application lies in oncology as a potential therapeutic agent targeting cancers dependent on RAS signaling pathways. Its ability to inhibit farnesyltransferase makes it a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics. Moreover, research is ongoing into its role in treating other diseases where protein prenylation plays a critical role .

Several compounds share structural or functional similarities with LB42708, particularly within the category of farnesyltransferase inhibitors. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
TipifarnibInhibits farnesyltransferaseApproved for clinical use
L-778123Inhibits farnesyltransferaseExhibits selectivity for certain RAS mutations
ZileutonInhibits lipoxygenase (not directly FT)Anti-inflammatory properties
LonafarnibInhibits farnesyltransferaseBroad spectrum against multiple cancers

LB42708 is unique due to its specific structural characteristics that enhance its oral bioavailability and efficacy against specific cancer types compared to other inhibitors like Tipifarnib and Lonafarnib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

554.13174 g/mol

Monoisotopic Mass

554.13174 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LB42708

Dates

Modify: 2023-08-15
1: Moorthy NS, Sousa SF, Ramos MJ, Fernandes PA. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis. Curr Med Chem. 2013;20(38):4888-923. PubMed PMID: 24059235.
2: Kim CK, Choi YK, Lee H, Ha KS, Won MH, Kwon YG, Kim YM. The farnesyltransferase inhibitor LB42708 suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways. Mol Pharmacol. 2010 Jul;78(1):142-50. doi: 10.1124/mol.110.063586. Epub 2010 Apr 20. PubMed PMID: 20406854.
3: Kim HS, Kim JW, Gang J, Wen J, Koh SS, Koh JS, Chung HH, Song SY. The farnesyltransferase inhibitor, LB42708, inhibits growth and induces apoptosis irreversibly in H-ras and K-ras-transformed rat intestinal epithelial cells. Toxicol Appl Pharmacol. 2006 Sep 15;215(3):317-29. Epub 2006 May 19. PubMed PMID: 16712893.
4: Na HJ, Lee SJ, Kang YC, Cho YL, Nam WD, Kim PK, Ha KS, Chung HT, Lee H, Kwon YG, Koh JS, Kim YM. Inhibition of farnesyltransferase prevents collagen-induced arthritis by down-regulation of inflammatory gene expression through suppression of p21(ras)-dependent NF-kappaB activation. J Immunol. 2004 Jul 15;173(2):1276-83. PubMed PMID: 15240720.
5: Kim KW, Chung HH, Chung CW, Kim IK, Miura M, Wang S, Zhu H, Moon KD, Rha GB, Park JH, Jo DG, Woo HN, Song YH, Kim BJ, Yuan J, Jung YK. Inactivation of farnesyltransferase and geranylgeranyltransferase I by caspase-3: cleavage of the common alpha subunit during apoptosis. Oncogene. 2001 Jan 18;20(3):358-66. PubMed PMID: 11313965.

Explore Compound Types